molecular formula C9H17NO2Sn B1199001 1-Triethylstannylazetidine-2,4-dione CAS No. 97516-64-8

1-Triethylstannylazetidine-2,4-dione

Cat. No.: B1199001
CAS No.: 97516-64-8
M. Wt: 289.95 g/mol
InChI Key: UYKXGIGZEJHRAG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Triethylstannylazetidine-2,4-dione is a unique organotin compound characterized by its azetidine ring and stannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Triethylstannylazetidine-2,4-dione typically involves the reaction of azetidine-2,4-dione with triethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannyl group. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Triethylstannylazetidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include stannic derivatives, reduced azetidine compounds, and substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 1-Triethylstannylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. The stannyl group can interact with biological macromolecules, leading to alterations in their structure and function. Additionally, the azetidine ring can undergo ring-opening reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Triethylstannylazetidine-2,4-dione is unique due to the presence of the stannyl group, which imparts distinct chemical reactivity and potential biological activities. Its combination of the azetidine ring and stannyl group makes it a versatile compound for various applications .

Properties

CAS No.

97516-64-8

Molecular Formula

C9H17NO2Sn

Molecular Weight

289.95 g/mol

IUPAC Name

1-triethylstannylazetidine-2,4-dione

InChI

InChI=1S/C3H3NO2.3C2H5.Sn/c5-2-1-3(6)4-2;3*1-2;/h1H2,(H,4,5,6);3*1H2,2H3;/q;;;;+1/p-1

InChI Key

UYKXGIGZEJHRAG-UHFFFAOYSA-M

SMILES

CC[Sn](CC)(CC)N1C(=O)CC1=O

Canonical SMILES

CC[Sn](CC)(CC)N1C(=O)CC1=O

Synonyms

triethylstannylmaleimide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.